2-(Difluoromethyl)pyridin-4-ol
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Organic Chemistry
Fluorinated pyridine derivatives are of paramount importance in the development of pharmaceuticals and agrochemicals. eurekalert.orgchemeurope.com The introduction of fluorine can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgacs.org The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic robustness of a compound by blocking sites susceptible to oxidative metabolism. rsc.org Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, thereby modulating a molecule's interaction with enzymes and receptors. cymitquimica.com
The difluoromethyl group (CHF2) is particularly noteworthy. It is considered a lipophilic bioisostere of hydroxyl, thiol, and amine groups, meaning it can mimic the function of these groups in biological systems while potentially offering improved properties. rsc.orgresearchgate.net The polarized C-H bond within the difluoromethyl group also allows it to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs. rsc.orgresearchgate.net This ability to engage in hydrogen bonding can be crucial for a molecule's binding affinity to its target. rsc.org
Overview of the 2-(Difluoromethyl)pyridin-4-ol Structural Motif and its Analogues
The this compound molecule features a pyridine ring substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position. This compound can exist in equilibrium with its tautomeric form, 2-(difluoromethyl)pyridin-4(1H)-one. cymitquimica.com This tautomerism can influence its chemical reactivity and interactions in various applications. cymitquimica.com
The structural motif of this compound serves as a valuable building block in the synthesis of more complex molecules. cymitquimica.comchim.it Its analogues, which may feature different substitution patterns on the pyridine ring, are also of significant interest in chemical research. For instance, the position of the difluoromethyl group on the pyridine ring is crucial for the efficacy of bioactive molecules. eurekalert.orgchemeurope.com
Below is a table of selected analogues of this compound and related compounds, highlighting the diversity of this chemical space.
| Compound Name | Molecular Formula | Key Structural Features |
| 2-(Trifluoromethyl)pyridin-4-ol (B70874) | C6H4F3NO | Trifluoromethyl group at the 2-position, hydroxyl group at the 4-position. cymitquimica.com |
| 4-(Difluoromethyl)pyridin-2-amine | C6H6F2N2 | Difluoromethyl group at the 4-position, amine group at the 2-position. |
| Difluoromethyl 2-pyridyl sulfone | C6H5F2NO2S | A reagent used for the synthesis of gem-difluoroolefins. cas.cnrsc.org |
| 2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid | C8H6F3NO3 | An analogue where the hydroxyl group is functionalized. |
Current Research Landscape and Fundamental Challenges in Difluoromethylated Heterocycles
The synthesis of difluoromethylated heterocycles, including pyridines, presents several challenges. The regioselective introduction of the difluoromethyl group onto the pyridine ring is a significant hurdle, as the position of this group can dramatically impact the molecule's biological activity. eurekalert.orgchemeurope.com Researchers have been actively developing new synthetic methods to address this challenge.
One notable advancement is a strategy that allows for the precise introduction of the difluoromethyl group at either the meta- or para-position of the pyridine ring through a process of temporary dearomatization. eurekalert.orgchemeurope.com This method is particularly valuable as it can be applied to complex molecules, including existing drugs, at a late stage of synthesis. eurekalert.orgchemeurope.com Other approaches involve the use of novel difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfone, which facilitates the formation of gem-difluoroalkenes from aldehydes and ketones. cas.cnrsc.orgacs.org
Despite these advances, the development of scalable, cost-effective, and user-friendly methods for the synthesis of difluoromethylated pyridines remains an active area of research. nih.gov A "de novo" synthesis approach, where the pyridine ring is constructed around the difluoromethyl group using inexpensive starting materials, offers a promising alternative to late-stage fluorination. nih.gov The ongoing efforts in this field are driven by the immense potential of difluoromethylated heterocycles in drug discovery and materials science. rsc.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHJCRJHOEEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501125-75-3 | |
| Record name | 2-(Difluoromethyl)pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl Pyridin 4 Ol
Fundamental Reactivity of the Pyridin-4-ol Core
The reactivity of 2-(difluoromethyl)pyridin-4-ol is dictated by the interplay of its constituent functional groups: the pyridine (B92270) ring, the hydroxyl group, and the difluoromethyl group. The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is electron-deficient in nature. This electron deficiency influences its susceptibility to various chemical transformations.
Oxidation, Reduction, and Substitution Reactions
Oxidation: The pyridine ring is generally resistant to oxidation. However, under specific conditions, oxidation can occur. For instance, treatment with peracids can lead to the formation of the corresponding pyridine N-oxide. wikipedia.org This transformation modifies the electronic properties of the ring, activating the C2 and C4 positions for further substitution. wikipedia.org The oxidation of dihydropyridine (B1217469) derivatives to pyridines is a well-established transformation, often achieved using reagents like nitric acid or calcium hypochlorite. wum.edu.pk While this compound is already aromatic, this highlights the general oxidative behavior of related pyridine systems.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, typically using catalysts like Raney nickel, cobalt, or ruthenium at elevated temperatures. wikipedia.orgvulcanchem.com This process saturates the aromatic ring, significantly altering the compound's structure and properties. vulcanchem.com Milder reducing agents, such as lithium aluminum hydride, can yield partially hydrogenated derivatives like dihydropyridines. wikipedia.org
Substitution Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org The presence of the hydroxyl group at the 4-position and the difluoromethyl group at the 2-position significantly influences the regioselectivity of these reactions. Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, but the N-oxide derivative can facilitate substitution at the 2- and 4-positions. wikipedia.org Halogenation of pyridin-4-ol derivatives, for example, can occur, and subsequent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction can be employed to introduce new substituents. chim.it
Nucleophilic Reactivity and Functional Group Interconversions of the Difluoromethyl Moiety
The difluoromethyl (CF2H) group is a key feature of the molecule, influencing its reactivity and potential applications. It is a strong electron-withdrawing group, which impacts the acidity of the pyridin-4-ol. vulcanchem.com
Nucleophilic Reactivity: The difluoromethyl group itself is generally not susceptible to direct nucleophilic attack. However, its presence activates the pyridine ring towards nucleophilic substitution. Reagents have been developed that act as equivalents of a difluoromethyl carbanion, allowing for the nucleophilic difluoromethylation of various electrophiles. acs.org For instance, difluoromethylene phosphabetaine can be used to introduce the CF2H group onto Michael acceptors, aldehydes, and azomethines. acs.org
Functional Group Interconversions: The difluoromethyl group can be introduced into a pyridine ring through various synthetic methods. researchgate.net One approach involves the direct C-H difluoromethylation of pyridines. researchgate.netresearchgate.net Another strategy is a de novo synthesis, building the pyridine ring around the difluoromethyl group. nih.gov The interconversion of other functional groups to a difluoromethyl group is also a possible synthetic route. For example, a trifluoromethyl group can potentially be selectively reduced to a difluoromethyl group. vulcanchem.com The hydroxyl group of the pyridin-4-ol can be converted to other functional groups through reactions like esterification or etherification. smolecule.com For instance, it can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. chim.it
Tautomeric Equilibria and Their Influence on Reaction Outcomes
A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding pyridin-4-one form, 2-(difluoromethyl)pyridin-4(1H)-one. cymitquimica.com This equilibrium can significantly impact the compound's physical properties, reactivity, and isolation.
Investigation of Pyridin-4-ol and Pyridin-4-one Tautomerism in Solution and Solid State
The position of the tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4-one (keto) forms is influenced by several factors, including the solvent and the physical state. researchgate.netwikipedia.org
In Solution: In solution, the pyridin-4-one tautomer is generally favored, particularly in polar solvents. researchgate.netwikipedia.org This is due to intermolecular hydrogen bonding. researchgate.net The polarity of the solvent can dramatically influence the tautomerization process. nih.gov For related systems like ureidopyrimidinone, polar solvents like dimethyl sulfoxide (B87167) (DMSO) can favor a specific tautomeric form, enhancing solubility. researchgate.net
In the Solid State: In the solid state, the pyridin-4-one form is also typically the predominant tautomer. wikipedia.org This has been confirmed for related pyridones by X-ray crystallography and IR spectroscopy, which show the presence of a C=O bond and the absence of an O-H stretch. wikipedia.org
The presence of the electron-withdrawing difluoromethyl group can also influence the tautomeric equilibrium. cymitquimica.com Spectroscopic techniques are essential for investigating this equilibrium:
NMR Spectroscopy: Can be used to observe the chemical shifts of the hydroxyl proton in the pyridin-4-ol form or the N-H proton in the pyridin-4-one form.
Infrared (IR) Spectroscopy: Can detect the O-H stretching frequency for the hydroxyl form or the C=O stretching frequency for the keto form.
X-ray Crystallography: Can definitively determine the tautomeric form present in the solid state.
Impact of Tautomerism on Isolation and Purification Methodologies
The coexistence of tautomers can complicate the isolation and purification of this compound. chim.it Since both tautomers are relatively polar, chromatographic purification can be challenging. chim.it The different properties of the tautomers, such as polarity and solubility, can lead to difficulties in obtaining a pure, single form. For example, 4-hydroxypyridine (B47283) and its tautomer 4-pyridone have significantly different calculated logP values, reflecting a difference in polarity. This can impact their behavior in different solvent systems used for extraction and chromatography.
To overcome these challenges, a common strategy is to convert the mixture of tautomers into a single derivative. For example, the crude mixture can be deprotonated with a base like sodium hydride to form the corresponding pyridin-4-olate. This salt can then be reacted with a suitable electrophile, such as a nonafluorobutanesulfonyl fluoride, to yield a single, stable derivative that is more amenable to purification. chim.it
Regioselectivity and Stereoselectivity in Derivatization Reactions
The substituents on the pyridine ring of this compound play a crucial role in directing the regioselectivity of derivatization reactions. The interplay between the electron-withdrawing difluoromethyl group at the 2-position and the hydroxyl group (or its pyridone tautomer) at the 4-position, along with the inherent reactivity of the pyridine ring, governs the outcome of chemical transformations.
Recent advancements have enabled the site-selective functionalization of pyridines, which can be applied to derivatives like this compound. researchgate.netresearchgate.net By modulating the reaction conditions, it is possible to direct functionalization to specific positions on the pyridine ring. For instance, by switching between basic and acidic conditions, the nucleophilic or electrophilic character of the pyridine ring can be altered, leading to a switch in regioselectivity. researchgate.netresearchgate.net Under basic conditions, intermediates can be formed that are nucleophilic at the β- and δ-positions, while under acidic conditions, pyridinium (B92312) ions are formed that are electrophilic at the γ-position. researchgate.netresearchgate.net This allows for the selective introduction of groups at either the meta- or para-position relative to the nitrogen atom. researchgate.netnih.gov
In the context of this compound, the existing substituents will further influence this regioselectivity. The difluoromethyl group at the 2-position is an ortho,para-director for electrophilic attack if the ring were activated, but due to its electron-withdrawing nature, it deactivates the ring. The hydroxyl group at the 4-position is an activating group and directs electrophilic attack to the 3- and 5-positions. Therefore, derivatization reactions are likely to be highly regioselective.
Stereoselectivity becomes important when chiral centers are introduced into the molecule. For example, if the hydroxyl group is used as a starting point for building a more complex side chain, or if reactions are performed that introduce chirality to the pyridine ring itself, controlling the stereochemical outcome is critical. While specific examples for this compound are not detailed in the provided search results, general principles of stereoselective synthesis would apply. For instance, the use of chiral reagents or catalysts can induce stereoselectivity in reactions. cas.cnarkat-usa.org The development of stereoselective methods for the introduction of fluorinated groups is an active area of research. cas.cnchinesechemsoc.org
N- and O-Arylation Mechanisms in Pyridin-4-ol Systems
Pyridin-4-ol and its derivatives, such as this compound, are ambident nucleophiles, meaning they can be attacked by electrophiles at two different positions: the nitrogen atom or the oxygen atom of the hydroxypyridine tautomer. This leads to the formation of either N-arylated or O-arylated products. The control of chemoselectivity in these reactions is a significant aspect of synthetic chemistry.
Recent studies on pyridin-2-one and pyridin-4-one systems have demonstrated that under metal-free conditions using diaryliodonium salts as the aryl source, the reaction outcome can be directed by the choice of base and solvent. nii.ac.jpnih.gov This orthogonal selectivity is crucial for synthesizing specific isomers.
N-Arylation: The selective formation of N-aryl products is typically achieved using a weaker, non-coordinating base in a nonpolar solvent. For instance, the use of N,N-diethylaniline as a base in fluorobenzene (B45895) has been shown to favor N-arylation in high yields and with excellent selectivity. nii.ac.jpnih.gov The mechanism likely involves a base-mediated deprotonation of the pyridone tautomer, followed by nucleophilic attack of the nitrogen anion on the diaryliodonium salt.
O-Arylation: Conversely, O-arylation is favored when a more coordinating base is used in a more polar solvent. The use of quinoline (B57606) as a base in chlorobenzene (B131634) promotes the formation of O-arylated products. nii.ac.jpnih.gov This selectivity suggests that the base may play a role in stabilizing the oxygen-centered anion or that the reaction proceeds through a different pathway where the oxygen atom is the more reactive nucleophile. nii.ac.jp The methodology is applicable to a variety of substituted pyridinones, including pyridin-4-one, and a range of diaryliodonium salts. nii.ac.jp
These base-dependent, switchable arylation methods provide a powerful tool for modifying compounds like this compound, allowing for the targeted synthesis of either N-aryl or O-aryl derivatives.
| Arylation Condition | Preferred Product | Base | Solvent | Selectivity |
| Condition A | N-Arylation | N,N-diethylaniline | Fluorobenzene | High |
| Condition B | O-Arylation | Quinoline | Chlorobenzene | High |
| This table summarizes the base-dependent conditions for achieving selective N- vs. O-arylation of pyridinone systems based on literature findings. nii.ac.jpnih.gov |
Control of Regioselectivity in C-H Functionalization of the Pyridine Ring
Direct C-H functionalization is a highly desirable strategy for modifying aromatic rings as it avoids the need for pre-functionalized starting materials. rsc.org However, a key challenge lies in controlling the position of the new bond, known as regioselectivity. rsc.org The pyridine ring in this compound has three available C-H bonds for functionalization: at the C3, C5, and C6 positions.
The inherent electronic properties of the pyridine ring, combined with the electronic effects of the existing substituents (the electron-withdrawing difluoromethyl group and the electron-donating hydroxyl group), dictate the intrinsic reactivity of each C-H bond. nih.gov The nitrogen atom makes the C2 and C6 positions electron-deficient and susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich and prone to electrophilic attack. researchgate.net
Several strategies can be employed to control regioselectivity:
Ligand-Accelerated Catalysis: In palladium-catalyzed C-H functionalization, the choice of ligand can dramatically influence both reactivity and site selectivity. researchgate.net Specialized ligands can favor functionalization at positions that are not electronically preferred, such as the meta-positions (C3 or C5).
Directing Groups: A functional group can be temporarily installed to direct a metal catalyst to a specific, nearby C-H bond. While this compound does not have a classical directing group, the hydroxyl or nitrogen atom can coordinate to a catalyst, influencing the reaction's site. researchgate.net
Temporary Dearomatization: A novel strategy involves the temporary dearomatization of the pyridine ring to create activated intermediates. uni-muenster.deresearchgate.net For example, pyridines can be converted into bench-stable oxazino pyridine intermediates. These intermediates exhibit altered reactivity, allowing for nucleophilic attack at the β- (C3) and δ- (C5) positions. Subsequent rearomatization yields the meta-functionalized pyridine. researchgate.net By switching the conditions to acidic, the intermediate can be converted to a pyridinium salt, which directs radical functionalization to the para-position (C4), demonstrating switchable regioselectivity. researchgate.net This approach has successfully been used for the precise introduction of a difluoromethyl group at either the meta or para position of a pyridine ring. uni-muenster.deresearchgate.net
These advanced methods offer precise control over the functionalization of the pyridine core, enabling the synthesis of specific isomers of substituted this compound.
| Functionalization Strategy | Target Position | Key Principle | Reference |
| Ligand-Accelerated Catalysis | Non-directed (e.g., meta) | Ligand sterics and electronics override intrinsic reactivity. | researchgate.net |
| Temporary Dearomatization (Basic/Neutral) | meta (C3/C5) | Creation of an electron-rich dearomatized intermediate. | researchgate.net |
| Temporary Dearomatization (Acidic) | para (C4) | In situ formation of a pyridinium salt intermediate. | researchgate.net |
| This table outlines strategies for controlling regioselectivity in pyridine C-H functionalization. |
Transformations of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is a key pharmacophore, but its further transformation can lead to novel analogues with different properties. One such transformation is hydrodefluorination.
Hydrodefluorination Reactions for C-F to C-H Conversion
Hydrodefluorination is a chemical reaction that involves the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond. This reaction effectively reduces the fluorine content of a molecule. For the this compound, this would convert the -CF2H group into a monofluoromethyl (-CH2F) or a methyl (-CH3) group.
Cleaving the strong C-F bond requires specific catalytic methods. chemrxiv.org Recent advances have demonstrated the feasibility of such transformations under relatively mild conditions.
Nickel Catalysis: Nickel(0) complexes have been identified as efficient precatalysts for the hydrodefluorination of fluorinated pyridines. chemrxiv.org For instance, a [Ni(iPrPN)(COD)] complex can catalyze the double hydrodefluorination of 2,6-difluoropyridines using pinacolborane (HBPin) as the hydrogen source at room temperature. chemrxiv.org The mechanism involves C-F activation of the fluorinated pyridine at the nickel center. chemrxiv.org
Electrochemical Methods: Electrochemical synthesis provides an alternative route for C-F bond activation. The electrochemical hydrodefluorination of trifluoromethyl (Ar-CF3) groups to difluoromethyl (Ar-CF2H) groups has been achieved. chinesechemsoc.org More recently, a method for the mono-deuterodefluorination of Ar-CF3 to Ar-CF2D using deuterium (B1214612) oxide (D2O) has been developed, showcasing a high degree of control. chinesechemsoc.org These electrochemical approaches often tolerate a wide variety of functional groups.
These methods highlight the potential for selectively reducing the difluoromethyl group in this compound to access new chemical entities.
Advanced Spectroscopic and Structural Characterization of 2 Difluoromethyl Pyridin 4 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Difluoromethyl)pyridin-4-ol and its analogs. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Applications of ¹H, ¹³C, and ¹⁹F NMR for Confirmation of Difluoromethyl Position and Pyridine (B92270) Ring Substitution
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are instrumental in confirming the precise structure of these molecules.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For instance, in N-difluoromethylated pyridine derivatives, the proton of the CHF₂ group typically appears as a characteristic triplet in the ¹H-NMR spectrum due to coupling with the two fluorine atoms. rsc.org The chemical shifts of the protons on the pyridine ring can confirm the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of a difluoromethylated pyridine is the signal for the CF₂H carbon, which appears as a triplet. rsc.org For pyridin-4-one structures, a characteristic peak for the carbonyl group is observed around 180 ppm. rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly valuable for compounds containing fluorine. The difluoromethyl group (CHF₂) gives a distinct signal in the ¹⁹F NMR spectrum, often appearing as a doublet due to coupling with the single proton. rsc.org In the case of difluoromethyl 2-pyridyl sulfone, the ¹⁹F NMR spectrum shows a singlet at -50.63 ppm. cas.cn For derivatives like 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline, the trifluoromethyl (-CF₃) group appears as a singlet at -62.5 ppm.
Table 1: Representative NMR Data for Difluoromethylated Pyridine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| N-difluoromethylated pyridine | ¹H | 8.54 | triplet | - | rsc.org |
| N-difluoromethylated pyridine | ¹³C | 111 | triplet | - | rsc.org |
| N-difluoromethylated pyridine | ¹⁹F | - | doublet | - | rsc.org |
| Difluoromethyl 2-pyridyl sulfone | ¹⁹F | -50.63 | singlet | - | cas.cn |
| 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline | ¹⁹F | -62.5 | singlet | - |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. libretexts.org
In the analysis of this compound and its derivatives, MS confirms the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. cas.cn
The fragmentation patterns observed in the mass spectrum are unique to the molecule's structure. Common fragmentation pathways for pyridine-containing compounds include the cleavage of the glycosidic C-N bond and ring contraction. lifesciencesite.com For derivatives, the loss of specific substituents can be observed. For example, in the fragmentation of some complex molecules containing a furan-carbonyl moiety, the loss of carbon monoxide (CO) is a noted fragmentation pathway. vulcanchem.com
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. pages.dev
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=O (from the pyridone tautomer), C-F, and pyridine ring vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretch of the pyridone form is expected in the range of 1760-1690 cm⁻¹. libretexts.org The C-F stretching vibrations are typically observed in the 1350-1000 cm⁻¹ region. The pyridine ring itself exhibits characteristic C=C and C=N stretching vibrations, often seen around 1600 cm⁻¹ and 1500-1400 cm⁻¹, respectively. libretexts.orgresearchgate.net
Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound and Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol/phenol) | 3500-3200 | Strong, broad |
| C=O (pyridone) | 1760-1690 | Strong |
| C=C (aromatic) | 1600-1585 | Medium |
| C=N (aromatic) | 1500-1400 | Medium |
| C-F | 1350-1000 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For derivatives of this compound, X-ray crystal structure analysis can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. redalyc.org For instance, a study on a related pyridin-3,4-diol derivative showed a network of hydrogen-bonded molecules. chim.it The planarity of the pyridine ring and the orientation of the difluoromethyl group relative to the ring can be accurately determined. redalyc.org
Chromatographic Techniques (e.g., HPLC, Column Chromatography) for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. sielc.com It is widely used to assess the purity of synthesized compounds. Reverse-phase HPLC, often using a C18 column with a mobile phase of water and acetonitrile, is a common method for analyzing pyridine derivatives. mdpi.com
Column Chromatography: Column chromatography is a preparative technique used to purify compounds from mixtures. rsc.org Silica gel is a common stationary phase, and a solvent system such as ethyl acetate/hexanes is often used to elute the desired compound. rsc.orgnih.gov This method is frequently employed in the synthesis of pyridine derivatives to isolate the final product from starting materials and byproducts. rsc.orgnih.gov
Theoretical and Computational Investigations on Difluoromethylated Pyridin 4 Ols
Electronic Structure and Bonding Analysis of the Difluoromethyl and Pyridine (B92270) Moieties
The electronic landscape of 2-(difluoromethyl)pyridin-4-ol is significantly shaped by the interplay between the electron-withdrawing difluoromethyl (CF2H) group and the aromatic pyridine-4-ol core. Density Functional Theory (DFT) is a commonly used method to probe these electronic features.
Natural Bond Orbital (NBO) analysis, a key computational tool, helps in understanding the bonding and charge distribution within the molecule. In related pyridine systems, NBO analysis has revealed significant electronic delocalization and hyperconjugative interactions. For this compound, the analysis would likely show a pronounced negative charge on the fluorine atoms and a corresponding positive charge on the carbon and hydrogen atoms of the difluoromethyl group. This polarization is a hallmark of the CF2H group.
Table 1: Predicted Electronic Properties from Computational Analyses on Analogous Pyridine Systems
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |
| Natural Population Analysis (NPA) Charges | Significant negative charge on F atoms; positive charge on C and H of CF2H group. jst.go.jp | The high electronegativity of fluorine atoms pulls electron density away from the carbon and hydrogen atoms in the difluoromethyl moiety. jst.go.jp |
| Dipole Moment | A significant molecular dipole moment. | The presence of highly polar C-F and O-H bonds, along with the electronegative nitrogen in the pyridine ring, contributes to an uneven charge distribution. scirp.orgacs.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | The HOMO is likely to be localized on the pyridin-4-ol ring, particularly the oxygen atom, while the LUMO may be distributed over the pyridine ring and the CF2H group. | In pyridine derivatives, the HOMO is often associated with the electron-rich heteroatoms and the aromatic system, while the LUMO is influenced by electron-withdrawing substituents. mdpi.com |
This table is generated based on findings from computational studies on structurally related compounds and represents expected trends for this compound.
Quantum Chemical Studies on Reaction Mechanisms and Transition States in Synthesis Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of difluoromethylated pyridin-4-ols. These studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states that govern the reaction rate.
The synthesis of N-difluoromethylated pyridones, which are tautomers of hydroxypyridines, has been investigated computationally. One method involves the use of ethyl bromodifluoroacetate as a difluoromethylating agent in a transition-metal-free process. rsc.orgnih.gov Computational studies of such reactions typically involve locating the transition state structures for key steps, such as the initial N-alkylation of the pyridine nitrogen by the difluoromethylating agent. rsc.org
The calculations of the energy barriers (activation energies) associated with these transition states can explain the observed regioselectivity and reaction efficiency under different conditions. e3s-conferences.org For instance, DFT calculations can show why the reaction proceeds at the nitrogen atom of the pyridine ring and can also model the subsequent hydrolysis and decarboxylation steps that lead to the final N-difluoromethylated product. rsc.org In the case of this compound, computational studies would be vital to understand the direct C-difluoromethylation of a pyridine precursor, a process that can be more complex than N-difluoromethylation. Such studies would likely investigate radical-based pathways, which are common in C-H difluoromethylation reactions. rsc.org
Table 2: Key Parameters from Quantum Chemical Studies of Related Synthesis Reactions
| Reaction Step | Calculated Parameter | Significance |
| N-alkylation of Pyridine | Transition State Energy | Determines the kinetic feasibility of the initial difluoromethylation step. e3s-conferences.org |
| Hydrolysis of Ester Intermediate | Reaction Energy Profile | Elucidates the thermodynamic driving force for the removal of the ester group. rsc.org |
| Decarboxylation | Activation Energy | Indicates the temperature and conditions required for the final decarboxylation to occur. rsc.org |
| Radical C-H Difluoromethylation | Intermediate Stability | Predicts the most likely site of radical attack on the pyridine ring. rsc.org |
This table is based on computational investigations of synthesis pathways for N-difluoromethylated pyridones and C-H difluoromethylation of heteroarenes.
Conformational Analysis and Energetic Profiles
The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis through computational methods explores the different spatial arrangements (conformers) of the molecule and their relative energies.
The primary focus of a conformational analysis for this molecule would be the rotation around the single bond connecting the difluoromethyl group to the pyridine ring. By systematically rotating this bond and calculating the potential energy at each step, an energetic profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers between them.
Table 3: Predicted Conformational Data for this compound
| Conformational Feature | Predicted Finding | Basis of Prediction |
| Rotation around C-CF2H bond | A defined set of stable conformers with specific dihedral angles. | Hindered rotation due to steric and electronic interactions between the CF2H group and the pyridine ring. researchgate.net |
| Energy Barrier to Rotation | A moderate energy barrier between stable conformers. | The size of the CF2H group and potential weak intramolecular interactions would restrict free rotation. |
| Tautomeric Equilibrium | The pyridin-4-ol form is likely to be favored, but the pyridone tautomer may also be present. | The aromaticity of the pyridine ring generally stabilizes the -ol form, though this can be influenced by substituents and solvent. mdpi.com |
This table presents predicted outcomes from a conformational analysis based on general principles and studies of related heterocyclic compounds.
Computational Prediction of Reactivity, Regioselectivity, and Hydrogen Bonding Properties
Computational models are highly effective in predicting the reactivity of a molecule, including where chemical reactions are most likely to occur (regioselectivity) and the nature of its intermolecular interactions.
The reactivity of this compound can be assessed by examining its molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). For this molecule, the oxygen of the hydroxyl group and the nitrogen of the pyridine ring are expected to be electron-rich sites.
Computational methods can also predict the regioselectivity of further functionalization, for example, in electrophilic aromatic substitution reactions. By calculating the stability of the intermediates formed upon attack at different positions on the pyridine ring, the most likely site of substitution can be determined. amazonaws.com Models like RegioSQM have been developed to automate such predictions for heteroaromatic systems. amazonaws.comarxiv.org
A crucial feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. nih.govbeilstein-journals.org The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, making the hydrogen atom partially positive and capable of forming a hydrogen bond with an acceptor atom, such as oxygen or nitrogen. nih.gov Theoretical calculations can quantify the strength of these hydrogen bonds and their influence on the molecule's structure and interactions. beilstein-journals.org The hydroxyl group at the 4-position is a conventional hydrogen bond donor and acceptor. The interplay between these two hydrogen bonding sites is a key aspect of the molecule's chemistry.
Table 4: Predicted Reactivity and Interaction Properties
| Property | Computational Prediction | Methodology/Rationale |
| Regioselectivity of Electrophilic Attack | The positions ortho and meta to the hydroxyl group are likely to be the most reactive sites on the pyridine ring. | Based on the directing effects of the hydroxyl group and computational models that calculate the stability of reaction intermediates. researchgate.net |
| Hydrogen Bond Donor Acidity | The CF2H group is a competent hydrogen bond donor, though weaker than the OH group. beilstein-journals.org | The hydrogen bond acidity can be quantified computationally and has been shown to be significant for CF2H groups, especially when attached to electron-withdrawing systems. nih.govbeilstein-journals.org |
| Hydrogen Bonding Network | Capable of forming both intramolecular and intermolecular hydrogen bonds involving the OH and CF2H groups. | The presence of both donor (OH, CF2H) and acceptor (N, O) sites allows for complex hydrogen bonding patterns. nih.gov |
This table summarizes predicted properties based on established computational methodologies and experimental findings for molecules containing CF2H and pyridine moieties.
Advanced Applications in Organic Synthesis and Chemical Sciences
2-(Difluoromethyl)pyridin-4-ol as a Key Synthon for Complex Pyridine (B92270) Architectures
The pyridine ring is a fundamental core structure found in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The direct and selective functionalization of a pre-existing pyridine ring can be challenging, which underscores the importance of highly functionalized building blocks, or synthons, that can be assembled into more complex structures. researchgate.net this compound is an exemplary synthon for constructing intricate pyridine-based molecules due to its inherent reactivity and multiple functional handles.
The utility of pyridin-4-ol derivatives as versatile precursors is well-established. For instance, multi-component reaction strategies allow for the flexible synthesis of highly substituted pyridin-4-ol cores. chim.it Once formed, these cores, including this compound, can undergo a variety of chemical transformations. The hydroxyl group at the 4-position can be converted into other functionalities, such as a nonaflate, creating an excellent leaving group for palladium-catalyzed cross-coupling reactions. chim.it This enables the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position.
Furthermore, the pyridine ring itself can be modified. The nitrogen atom can be alkylated, as demonstrated by methods developed for the N-difluoromethylation of pyridine derivatives using reagents like ethyl bromodifluoroacetate. rsc.orgresearchgate.net The electron-withdrawing nature of the difluoromethyl group at the 2-position influences the reactivity of the entire ring system, affecting its susceptibility to nucleophilic or electrophilic attack and directing further substitutions. This controlled reactivity allows chemists to use this compound as a foundational piece to systematically build complex, multi-substituted pyridine architectures that would be difficult to access through other synthetic routes.
Development of Novel Fluorinated Heterocyclic Building Blocks for Diverse Applications
The demand for novel fluorinated heterocyclic compounds is driven by their significant impact on medicinal chemistry, agrochemistry, and materials science. mdpi.commdpi.comresearchgate.net Fluorinated building blocks are essential for the synthesis of new bioactive substances and advanced materials. mdpi.com The difluoromethyl group, in particular, is considered an "emergent fluorinated substituent" due to its unique properties, such as its ability to act as a hydrogen bond donor and enhance metabolic stability. rsc.orgmdpi.com
This compound is a prime example of a first-generation building block that serves as a gateway to more complex, second-generation fluorinated synthons. The development of efficient synthetic routes to difluorinated pyrrolidinones and other heterocycles was spurred by the recognition of these structures as privileged in medicinal chemistry. Similarly, the strategic modification of this compound leads to a diverse array of valuable intermediates.
Research has shown that related fluorinated pyridinols can be readily converted into more elaborately functionalized molecules. For example, halogenation at various positions on the ring can produce compounds like 2-Chloro-6-(difluoromethyl)-4-iodopyridin-3-ol, which contain multiple orthogonal reaction sites for subsequent diversification. bldpharm.com These new building blocks are critical for late-stage functionalization strategies, where the selective introduction of fluorine-containing motifs can significantly improve the pharmacological or material properties of a target molecule. The difluoromethylated pyridine scaffold is thus a key platform for generating a library of novel heterocyclic building blocks with tailored properties for a wide range of applications.
| Scaffold Class | Potential Functionalization | Key Synthetic Transformation | Application Area |
|---|---|---|---|
| Substituted Difluoromethyl-pyridines | Aryl or alkynyl groups at C4 | Palladium-catalyzed cross-coupling of the corresponding pyridyl-nonaflate. chim.it | Medicinal Chemistry, Agrochemicals |
| Fused Pyridine Systems (e.g., Furopyridines) | Formation of a fused furan (B31954) ring | Sonogashira coupling followed by intramolecular cyclization. chim.it | Organic Electronics, Photovoltaics |
| Bis(fluoroalkyl)-substituted Quinolines | Annulation to form a quinoline (B57606) ring | Friedel-Crafts-type cyclization from related fluorinated precursors. mdpi.com | Materials Science, Ligand Design |
| Halogenated Difluoromethyl-pyridines | Introduction of Cl, Br, or I atoms | Electrophilic halogenation | Versatile Synthetic Intermediates bldpharm.com |
Utilization in Catalyst and Ligand Design through Fluorine-Enabled Tuning of Electronic Properties
Pyridine and its derivatives are among the most important classes of ligands in coordination chemistry and homogeneous catalysis. researchgate.net The electronic properties of the ligand are crucial as they directly influence the stability and reactivity of the resulting metal complex. The introduction of fluorine-containing groups onto the pyridine ring is a powerful strategy for fine-tuning these electronic properties. uab.catuab.cat
The difluoromethyl (CHF2) group is strongly electron-withdrawing. When placed at the 2-position of the pyridine ring, as in this compound, it significantly reduces the electron density of the aromatic system and lowers the basicity of the pyridine nitrogen. This electronic modulation alters the ligand's donor-acceptor properties. A less electron-donating pyridine ligand can stabilize different oxidation states of a metal center or modify the kinetics and selectivity of a catalytic cycle.
The 2-pyridonate form of the molecule (the deprotonated tautomer) is also a versatile ligand platform. rsc.org Research on 2-pyridonate ligands has shown that they can engage in cooperative behavior with a bound metal ion, and that pendent groups can create a specific second coordination sphere, for instance, by forming hydrogen bonds that stabilize certain intermediates or transition states. rsc.org In a complex derived from this compound, the CHF2 group could influence the catalytic pocket through such non-covalent interactions. The ability to systematically tune the electronic character of the ligand by incorporating fluorinated substituents is a key advantage in the rational design of new catalysts for specific chemical transformations.
| Pyridine Derivative | Substituent Type | Expected Electronic Effect on Pyridine Nitrogen | Implication for Metal Complex |
|---|---|---|---|
| Pyridine | None (Reference) | Baseline electron donation | Standard benchmark for comparison |
| 4-(Dimethylamino)pyridine | Strongly Electron-Donating | Increased electron donation (stronger σ-donor) | Stabilizes higher metal oxidation states; increases catalytic activity in some reactions |
| 2-(Difluoromethyl)pyridine | Strongly Electron-Withdrawing | Decreased electron donation (weaker σ-donor) | Stabilizes lower metal oxidation states; enhances reductive elimination; tunes selectivity |
| 2,6-Bis(trifluoromethyl)pyridine | Very Strongly Electron-Withdrawing | Significantly decreased electron donation | Used in highly specialized catalytic systems requiring very electron-poor ligands nih.gov |
Integration into Materials Chemistry for Advanced Functional Systems (e.g., Organic Electronics, Supramolecular Assemblies)
The design of advanced functional materials relies on the precise control of molecular and intermolecular properties. This compound possesses a unique combination of structural features that make it an attractive building block for materials chemistry, particularly in the fields of organic electronics and supramolecular assemblies.
The molecule exists in tautomeric equilibrium with its 2-(difluoromethyl)pyridin-4(1H)-one form. nih.gov Pyridone structures are well-known to form robust, hydrogen-bonded dimers. ossila.com This predictable self-assembly through hydrogen bonding is a foundational principle in supramolecular chemistry, used to create ordered structures like liquid crystals and supramolecular polymers. Additionally, the aromatic pyridine ring can participate in π–π stacking interactions, another key force in the organization of organic electronic materials.
The difluoromethyl group adds another layer of functionality. It is a competent hydrogen bond donor, capable of forming C-H···F or C-H···O interactions, which can further direct the supramolecular assembly. rsc.org Its strong electron-withdrawing nature also polarizes the molecule, influencing its packing in the solid state and modifying the energy levels of its molecular orbitals (HOMO/LUMO). This electronic tuning is critical for designing organic semiconductors, where the band gap and charge transport properties must be carefully controlled. ossila.com For example, related fluorinated 2,6-bis(hetaryl)pyridines are used as ligands to create platinum-based supramolecular nanostructures with applications in optoelectronics. nih.gov The combination of hydrogen bonding, π–π stacking, and fluorine-specific interactions makes this compound a promising candidate for constructing well-defined, functional supramolecular systems.
Conclusion and Future Research Directions
Synthesis of 2-(Difluoromethyl)pyridin-4-ol: Current Achievements and Methodological Advancements
The synthesis of difluoromethylated pyridines, including this compound, has seen remarkable progress, moving from multi-step sequences to more direct and efficient C-H functionalization strategies. nih.gov The direct introduction of a difluoromethyl group into a pyridine (B92270) ring is an economically attractive and atom-efficient approach. researchgate.net
Recent breakthroughs have focused on regioselective C-H difluoromethylation. One notable strategy involves the temporary dearomatization of the pyridine ring to create reactive intermediates. uni-muenster.dechemeurope.com For instance, the formation of oxazino pyridine intermediates from pyridines allows for meta-C-H-difluoromethylation through a radical process. nih.gov This method's versatility is highlighted by the ability to switch the selectivity to the para-position by treating the oxazino pyridine intermediates with acid to form pyridinium (B92312) salts in situ. nih.govdntb.gov.ua Such switchable regioselectivity under mild conditions represents a significant advancement, even enabling the late-stage functionalization of complex pyridine-containing drugs. nih.gov
Another innovative approach utilizes borane-catalyzed hydroboration of pyridines to generate nucleophilic dihydropyridine (B1217469) intermediates. nih.govacs.org These intermediates can then react with electrophilic difluoromethylthio sources, followed by oxidative aromatization, to yield C3-selectively functionalized pyridines. nih.govacs.org While this method focuses on the C3 position, the underlying principle of activating the pyridine ring through the formation of dihydropyridine intermediates holds promise for accessing other isomers, including those that could lead to this compound.
Furthermore, transition metal-free methods for N-difluoromethylation of pyridines and their derivatives have been developed using readily available reagents like ethyl bromodifluoroacetate. rsc.org This process involves N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org While this method directly targets the nitrogen atom, it contributes to the expanding toolbox for creating difluoromethylated pyridine structures, some of which could potentially be converted to the desired pyridin-4-ol.
A multi-component reaction strategy offers a flexible route to highly substituted pyridin-4-ol derivatives. The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, such as trifluoroacetic acid, can produce 2-(trifluoromethyl)pyridin-4-ols. chim.itbeilstein-journals.org Although this method yields a trifluoromethyl group rather than a difluoromethyl group, the general approach of constructing the pyridine ring from acyclic precursors is a powerful tool that could potentially be adapted for the synthesis of this compound by using a difluoroacetic acid derivative. The pyridin-4-ol products of these reactions exist in tautomeric equilibrium with their pyridin-4-one forms. chim.it
The table below summarizes some of the key synthetic strategies that have been developed for the functionalization of pyridines, which are relevant to the synthesis of this compound.
| Synthetic Strategy | Key Features | Position of Functionalization | Reference(s) |
| Dearomatization-Rearomatization | Utilizes oxazino pyridine intermediates; switchable regioselectivity. | meta or para | uni-muenster.dechemeurope.comnih.govdntb.gov.ua |
| Hydroboration-Functionalization | Borane-catalyzed generation of dihydropyridine intermediates. | C3 | nih.govacs.org |
| N-Difluoromethylation | Transition metal-free; uses ethyl bromodifluoroacetate. | N1 | rsc.org |
| Multi-component Reaction | Construction of the pyridine ring from acyclic precursors. | C2, C4 (as pyridin-4-ol) | chim.itbeilstein-journals.org |
Remaining Challenges in Reactivity Control and Selective Functionalization
Despite significant progress, the selective functionalization of the pyridine ring remains a formidable challenge for synthetic chemists. researchgate.net The inherent electronic properties of pyridine, being an electron-deficient heterocycle, dictate its reactivity, making C-H functionalization at the C2 and C4 positions more facile than at the C3 position. researchgate.net This inherent reactivity bias presents a significant hurdle when specific isomers, such as those requiring functionalization at less favored positions, are desired.
For this compound, a primary challenge lies in achieving precise control over the regioselectivity of the difluoromethylation reaction. While methods for direct C-H difluoromethylation at the C2, C3, and C4 positions have been developed, achieving high selectivity for a single position, especially in the presence of other directing groups, can be difficult. researchgate.netnih.gov The electronic influence of the difluoromethyl group itself, once installed, can further complicate subsequent functionalization attempts on the pyridine ring.
Another significant challenge is the tautomerism exhibited by pyridin-4-ols. This compound exists in equilibrium with its keto tautomer, 2-(difluoromethyl)pyridin-4(1H)-one. chim.itcymitquimica.com This tautomeric equilibrium can influence the compound's reactivity, as the two forms possess different chemical properties. Controlling this equilibrium to favor a specific tautomer for a desired reaction is often non-trivial and can depend on factors such as the solvent and the nature of the other substituents on the ring. chim.it This can lead to mixtures of products and complicate reaction outcomes.
Furthermore, while late-stage functionalization of complex molecules is a highly sought-after goal, the mild conditions required for these transformations can be challenging to achieve. nih.gov Many existing difluoromethylation methods, although effective on simple pyridine substrates, may not be compatible with the sensitive functional groups present in more complex molecules. The development of robust and highly chemoselective methods that can tolerate a wide range of functional groups is an ongoing area of research.
The table below outlines some of the key challenges in the selective functionalization of difluoromethylated pyridines.
| Challenge | Description | Relevance to this compound | Reference(s) |
| Regioselectivity | Controlling the position of functionalization on the pyridine ring. | Achieving selective synthesis and further modification of the 2,4-substituted pattern. | researchgate.netnih.govresearchgate.net |
| Tautomerism | Equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. | Affects reactivity and can lead to product mixtures. | chim.itcymitquimica.com |
| Late-Stage Functionalization | Introducing the difluoromethyl group into complex molecules. | Requires mild and highly chemoselective reaction conditions. | nih.gov |
| Reactivity of the Difluoromethyl Group | The electronic nature of the CF2H group can influence subsequent reactions. | Can deactivate or direct subsequent functionalization of the pyridine ring. | researchgate.net |
Emerging Research Avenues and Future Outlook in Difluoromethylated Pyridine Chemistry
The future of difluoromethylated pyridine chemistry is bright, with several exciting research avenues emerging. A key area of focus will be the development of even more efficient and versatile methods for the direct C-H difluoromethylation of pyridines. This includes the exploration of novel catalysts, such as those based on earth-abundant metals or photocatalysis, to achieve higher levels of regioselectivity and functional group tolerance under milder conditions. rsc.org The ability to precisely install a difluoromethyl group at any desired position on the pyridine ring will be a game-changer for medicinal and agrochemical research.
Another promising direction is the application of difluoromethylated pyridines, including this compound, as building blocks in the synthesis of complex, three-dimensional molecules. For example, the cycloaddition of oxidopyridinium betaines derived from trifluoromethyl-substituted pyridin-3-ols has been shown to be a powerful tool for constructing complex scaffolds. researchgate.net Similar strategies could be envisioned for difluoromethylated pyridin-4-ols, opening up new avenues for the creation of novel molecular architectures with potential biological activity.
The unique properties of the difluoromethyl group will continue to be exploited in the design of new functional molecules. The ability of the CF2H group to act as a hydrogen bond donor is a key feature that can be leveraged to improve the binding affinity and pharmacokinetic properties of drug candidates. rsc.org Future research will likely focus on a deeper understanding of the non-covalent interactions involving the difluoromethyl group, which will aid in the rational design of new bioactive compounds.
Furthermore, the development of new reagents for difluoromethylation is an active area of research. The discovery of stable, easy-to-handle, and environmentally benign difluoromethylating agents will be crucial for the widespread adoption of these methods in both academic and industrial settings. cas.cnrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Difluoromethyl)pyridin-4-ol, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves fluorination of pyridine precursors. For example, nucleophilic substitution on 2-chloropyridin-4-ol using difluoromethylating agents (e.g., ClCFH) under basic conditions (e.g., KCO) can yield the target compound. Reaction temperature (80–120°C) and solvent polarity (DMF or DMSO) critically affect yield and purity . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of H/F NMR to confirm the presence of the difluoromethyl group and pyridine ring protons. X-ray crystallography (as demonstrated for structurally similar fluoropyridines in ) resolves steric effects of the difluoromethyl group. Computational tools (DFT calculations) can model electronic effects, such as the electron-withdrawing nature of the CFH group on the pyridine ring’s aromaticity .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Start with enzyme inhibition assays targeting fungal Complex II (succinate dehydrogenase), as fluorinated pyridines like benzovindiflupyr () are known inhibitors. Use microplate-based spectrophotometry to measure IC values. Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) ensure selectivity .
Advanced Research Questions
Q. How does the position of the difluoromethyl group on the pyridine ring influence bioactivity compared to analogs like 2-(Trifluoromethyl)pyridin-4-ol?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varying fluorinated substituents. Compare inhibitory potency in enzyme assays (e.g., Complex II) and correlate with steric/electronic parameters (Hammett constants, logP). Molecular docking (PDB: 4YB7) can visualize interactions between the CFH group and active-site residues .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., acetonitrile, THF) using HPLC-UV. Stability studies (40°C/75% RH for 14 days) with LC-MS monitoring identify degradation products. Cross-validate findings against literature from patents () and academic reports ( ) to isolate variables like impurity profiles .
Q. What strategies optimize the metabolic stability of this compound derivatives in vivo?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the 4-position to reduce oxidative metabolism. Perform microsomal stability assays (human liver microsomes) with LC-MS quantification. Compare half-life () of derivatives with parent compound. Fluorine’s role in blocking metabolic hotspots (e.g., CYP450 oxidation) should be emphasized .
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
